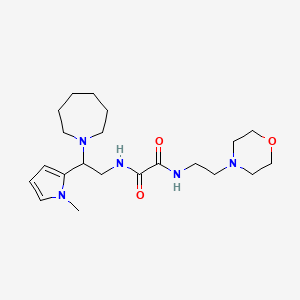![molecular formula C24H28N2O3 B2574291 4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide CAS No. 851411-62-6](/img/structure/B2574291.png)
4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide is a synthetic compound with a molecular formula of C24H28N2O3 and a molecular weight of 392.499 g/mol
Vorbereitungsmethoden
The synthesis of 4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide can be achieved through a multi-component reaction. One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Analyse Chemischer Reaktionen
4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex heterocyclic scaffolds and as a building block for various organic compounds.
Biology: The compound exhibits significant biological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties.
Medicine: Due to its pharmacological activities, it is being explored for potential therapeutic applications.
Industry: The compound’s unique structural features make it valuable in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chromenopyridine nucleus plays a crucial role in its biological activities by interacting with enzymes and receptors involved in various cellular processes . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate these targets contributes to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
Chromeno[4,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole-containing compounds: These compounds also show significant antimicrobial potential and are used in various therapeutic applications.
Indole derivatives: Known for their anti-inflammatory and analgesic activities, these compounds have structural similarities and comparable pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the combination of its biological activities, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
4-butyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-4-7-16-10-12-17(13-11-16)23(27)26-20-14-15(2)21-22(25-20)18-8-5-6-9-19(18)29-24(21)28/h5-6,8-9,14,16-17H,3-4,7,10-13H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLZNJKTELNKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574208.png)
![(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2574209.png)
![N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2574216.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
![4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574218.png)




![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)

![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)
![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide](/img/structure/B2574229.png)

